molecular formula C10H13NO3 B1419125 1-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid CAS No. 952511-66-9

1-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Cat. No. B1419125
M. Wt: 195.21 g/mol
InChI Key: APFUPMUUCNGATQ-UHFFFAOYSA-N
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Description

The compound “1-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid” is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridine ring, possibly through a condensation reaction or a cyclization reaction . The specific details of the synthesis would depend on the starting materials and the desired route of synthesis.


Molecular Structure Analysis

The molecular structure of this compound would include a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The 2-oxo group indicates a carbonyl group (C=O) at the 2-position of the ring, and the 1-(2-methylpropyl) group indicates an isobutyl group attached to the 1-position of the ring .


Chemical Reactions Analysis

As a pyridine derivative, this compound could potentially undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions would depend on the reaction conditions and the other reagents present.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyridine ring would likely make the compound relatively stable and resistant to reduction . The carbonyl group and the carboxylic acid group could potentially form hydrogen bonds, which could affect the compound’s solubility and boiling point .

Scientific Research Applications

  • Scientific Field: Oncology

    • Application : The compound 1,2-Benzenedicarboxylic Acid, Bis (2-Methyl Propyl) Ester isolated from Onosma bracteata Wall. has been studied for its antiproliferative potential and the primary molecular mechanisms of the apoptotic induction against human osteosarcoma (MG-63) cells .
    • Methods of Application : The compound was isolated from O. bracteata using silica gel column chromatography . The study involved the use of superoxide radical scavenging assay and lipid peroxidation assay .
    • Results : The compound showed good antioxidant activity in superoxide radical scavenging assay and lipid peroxidation assay with an EC 50 value of 95.12 and 80.67 µg/mL, respectively .
  • Scientific Field: Industrial Chemistry

    • Application : Diisobutyl phthalate (DIBP), a phthalate ester having the structural formula C6H4(COOCH2CH(CH3)2)2, is used as a plasticizer due to its flexibility and durability .
    • Methods of Application : DIBP is formed by the esterification of isobutanol and phthalic anhydride . It is found in many industrial and personal products, such as lacquers, nail polish, and cosmetics .
    • Results : Due to its properties, DIBP has been widely used since the 1920s to make plastics more flexible, transparent, and long-lived .

Future Directions

The future directions for research on this compound could potentially include exploring its uses in pharmaceuticals or agrochemicals, studying its reactivity and stability, and developing new methods for its synthesis .

properties

IUPAC Name

1-(2-methylpropyl)-2-oxopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7(2)6-11-4-3-8(10(13)14)5-9(11)12/h3-5,7H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFUPMUUCNGATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CC(=CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Synthesis routes and methods I

Procedure details

To a mixed solution was added a 1M aqueous NaOH solution (4.1 ml) of methyl 1-isobutyl-2-oxo-1,2-dihydropyridine-4-carboxylate (430 mg) in CH3OH-THF (4 ml-3 ml). The solution was stirred at room temperature for 10 hours, and then concentrated under reduced pressure, and water (10 ml) was added, and subsequently 1M HCl was added thereto until pH becomes 3. The resulting solid was collected by filtration, washed with water, and dried under reduced pressure to obtain 1-isobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (325 mg) as white powders.
Name
Quantity
4.1 mL
Type
reactant
Reaction Step One
Name
methyl 1-isobutyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Quantity
430 mg
Type
reactant
Reaction Step One
Name
CH3OH THF
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 2M aqueous solution of sodium hydroxide (5.38 ml, 10.75 mmol) was added to a solution of methyl 1-(2-methylpropyl)-2-oxo-1,2-dihydro-4-pyridinecarboxylate (D27; 0.45 g, 2.151 mmol) in methanol (10 ml). The mixture was stirred at room temperature for 2 hrs and then the solvent was removed under vacuum. The residue was taken up with water, neutralised with 2M HCl and extracted with ethyl acetate. The organic layer was washed with water, dried over magnesium sulphate and concentrated under vacuum to give the title compound as a white solid (400 mg).
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.38 mL
Type
reactant
Reaction Step One
Name
methyl 1-(2-methylpropyl)-2-oxo-1,2-dihydro-4-pyridinecarboxylate
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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